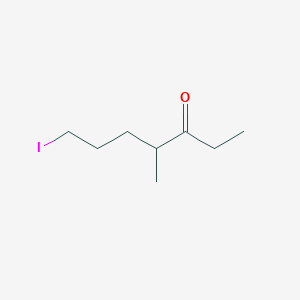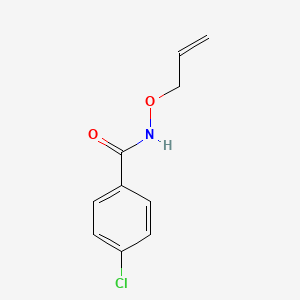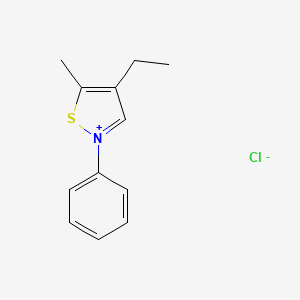
(4-Carbonochloridoylphenyl)mercury;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Carbonochloridoylphenyl)mercury;hydrate is a chemical compound that contains both organic and inorganic components It is characterized by the presence of a mercury atom bonded to a phenyl group substituted with a carbonochloridoyl group The hydrate form indicates that the compound includes water molecules in its crystalline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carbonochloridoylphenyl)mercury;hydrate typically involves the reaction of 4-chlorobenzoyl chloride with mercury salts under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent decomposition. The product is then purified through recrystallization to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. Safety measures are crucial due to the toxicity of mercury compounds.
Análisis De Reacciones Químicas
Types of Reactions
(4-Carbonochloridoylphenyl)mercury;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The carbonochloridoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and chlorinated by-products.
Reduction: Mercury(I) compounds and dechlorinated products.
Substitution: Various substituted phenylmercury compounds.
Aplicaciones Científicas De Investigación
(4-Carbonochloridoylphenyl)mercury;hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmercury acetate: Another organomercury compound with similar reactivity.
Mercury(II) chloride: A simple inorganic mercury compound used in various applications.
4-Chlorophenylmercury: A related compound with a different substituent on the phenyl ring.
Uniqueness
(4-Carbonochloridoylphenyl)mercury;hydrate is unique due to the presence of the carbonochloridoyl group, which imparts distinct chemical properties
Propiedades
| 116614-67-6 | |
Fórmula molecular |
C7H6ClHgO2 |
Peso molecular |
358.16 g/mol |
Nombre IUPAC |
(4-carbonochloridoylphenyl)mercury;hydrate |
InChI |
InChI=1S/C7H4ClO.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H;;1H2 |
Clave InChI |
GZGAQVZJYQZEBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)Cl)[Hg].O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
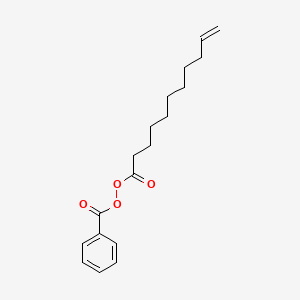
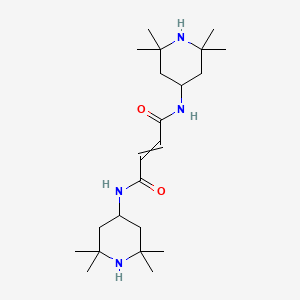
![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
